(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
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Overview
Description
(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound with a complex structure that includes a furo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[3,4-c]pyrrole ring system and the introduction of the dimethyl groups at the 3a and 6a positions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,4-c]pyrrole derivatives with different substituents. Examples include:
- (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole
- (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole acetate
Uniqueness
The uniqueness of (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride lies in its specific structural features and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
CAS No. |
2095349-68-9 |
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Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3aS,6aR)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-3-9-4-8(7,2)6-10-5-7;/h9H,3-6H2,1-2H3;1H/t7-,8+; |
InChI Key |
DNBFKPCVOKCHJN-KVZVIFLMSA-N |
Isomeric SMILES |
C[C@]12CNC[C@]1(COC2)C.Cl |
Canonical SMILES |
CC12CNCC1(COC2)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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